(2E)-3-{3-methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid
Description
The compound (2E)-3-{3-methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid (molecular formula: C₁₃H₁₃NO₄S, molecular weight: 198.22) features a cinnamic acid backbone substituted with a methoxy group at the 3-position and a (2-methyl-1,3-thiazol-4-yl)methoxy group at the 2-position of the phenyl ring . The thiazole moiety is notable for its prevalence in bioactive molecules, often enhancing pharmacokinetic properties such as bioavailability and metabolic stability .
Properties
Molecular Formula |
C15H15NO4S |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(E)-3-[3-methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H15NO4S/c1-10-16-12(9-21-10)8-20-15-11(6-7-14(17)18)4-3-5-13(15)19-2/h3-7,9H,8H2,1-2H3,(H,17,18)/b7-6+ |
InChI Key |
STVRRWBCNXJWRH-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=NC(=CS1)COC2=C(C=CC=C2OC)/C=C/C(=O)O |
Canonical SMILES |
CC1=NC(=CS1)COC2=C(C=CC=C2OC)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Methoxyphenyl Thiazolyl Ether
The key intermediate, 3-methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl derivative, can be synthesized by nucleophilic substitution or etherification reactions involving:
- A 3-methoxy-2-hydroxyphenyl precursor (such as 3-methoxy-2-hydroxybenzaldehyde or 3-methoxy-2-hydroxyphenol).
- A suitable 2-methyl-1,3-thiazol-4-ylmethyl halide (e.g., bromide or chloride) or equivalent electrophile.
The reaction proceeds via the formation of an ether bond through the nucleophilic attack of the phenolic hydroxyl group on the thiazolylmethyl electrophile under basic conditions.
- Base: Potassium carbonate or cesium carbonate.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- Temperature: Room temperature to reflux.
- Reaction time: Several hours to overnight.
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Etherification | 3-methoxy-2-hydroxyphenyl + 2-methyl-1,3-thiazol-4-ylmethyl bromide, K2CO3, DMF, reflux, 12 h | 60–75% | Purification by column chromatography or recrystallization |
Summary of Preparation Route
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Etherification | 3-methoxy-2-hydroxyphenyl compound + 2-methyl-1,3-thiazol-4-ylmethyl halide | K2CO3, DMF, reflux | 3-methoxy-2-(thiazolylmethoxy)phenyl intermediate | 60–75 |
| 2 | Oxidation (if needed) | Intermediate from Step 1 | Oxidizing agent (e.g., PCC) | Aldehyde derivative | 70–80 |
| 3 | Knoevenagel condensation | Aldehyde derivative + malonic acid | Piperidine, ethanol, reflux | (2E)-3-{3-methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid | 65–85 |
Analytical Characterization and Purity Assessment
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the presence of the methoxy, thiazolyl, and acrylic acid protons and carbons.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight ~ 275.3 g/mol.
- Melting Point: Consistent with literature values for purity confirmation.
- Elemental Analysis: Matches theoretical values for C, H, N, S content.
- Chromatography: HPLC or TLC used to monitor reaction progress and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{3-methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-hydroxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenylacrylic acid.
Reduction: Formation of 3-{3-methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}propanoic acid.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
(2E)-3-{3-methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-{3-methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and methoxy group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The acrylic acid moiety may also participate in hydrogen bonding and electrostatic interactions, further enhancing the compound’s efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cinnamic Acid Derivatives with Heterocyclic Substituents
Compound 10d (AChE Inhibitor)
- Structure: 3-(3-Methoxy-4-((1-(2-oxo-2-(p-tolylamino)ethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)acrylic acid.
- Key Features : Incorporates a triazole acetamide group instead of a thiazole.
- Activity : Exhibits potent acetylcholinesterase (AChE) inhibition, attributed to the 4-CH₃ group on the triazole ring enhancing binding affinity .
(2E)-3-(2-{Acetyl[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acrylic Acid
- Structure : Thiazole ring modified with an acetyl and trifluoromethylphenyl group.
- Key Features : The electron-withdrawing trifluoromethyl group may increase metabolic resistance.
- Relevance : Highlights the role of thiazole modifications in tuning bioactivity .
Ferulic Acid 4-Sulfate
- Structure : (2E)-3-[3-Methoxy-4-(sulfooxy)phenyl]acrylic acid.
- Key Features : Replaces the thiazole-methoxy group with a sulfate ester.
- Properties: Higher molecular weight (274.24 vs.
Thiazole-Containing Analogues
(2-Methyl-1,3-thiazol-4-yl)methanol
- Structure : Precursor to the thiazole-methoxy group in the target compound.
- Role : Used in synthesizing derivatives with improved lipophilicity and bioavailability .
MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]piperidine)
Substituent Impact on Physical and Chemical Properties
- Thiazole vs. Triazole : Thiazole rings (as in the target compound) offer π-stacking capabilities, while triazoles (e.g., 10d) provide hydrogen-bonding sites, influencing target selectivity .
- Sulfate vs. Methoxy : Sulfate esters (e.g., ferulic acid 4-sulfate) increase hydrophilicity, whereas methoxy groups enhance membrane permeability .
Biological Activity
The compound (2E)-3-{3-methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid is a synthetic organic molecule with a complex structure that includes a methoxy group and a thiazole moiety. Its unique chemical properties suggest potential biological activities, making it an interesting subject for pharmacological studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 305.4 g/mol. The structural features include:
- Double bond in the acrylic acid backbone (indicated by the (2E) configuration).
- Methoxy group which can enhance lipophilicity and biological activity.
- Thiazole ring , known for its diverse biological activities, including antimicrobial and anticancer properties.
Research indicates that compounds similar to (2E)-3-{3-methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid may interact with various biological targets through mechanisms such as:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : These compounds may act as allosteric modulators of receptors, enhancing or inhibiting their activity in response to other ligands.
Pharmacological Activities
Studies have demonstrated that related compounds exhibit several pharmacological effects:
- Antimicrobial Activity : Similar thiazole derivatives have shown significant antibacterial and antifungal properties.
- Anti-inflammatory Effects : Methoxy-substituted phenolic compounds are known for their anti-inflammatory activities.
- Antioxidant Properties : The presence of phenolic structures contributes to antioxidant effects, which can protect cells from oxidative stress.
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of compounds structurally related to (2E)-3-{3-methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid :
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylthiazole | Thiazole ring | Antimicrobial |
| Methoxyphenylacrylic Acid | Methoxy group | Anti-inflammatory |
| Curcumin | Phenolic structure | Antioxidant, anti-cancer |
Case Studies and Research Findings
Recent studies have explored the biological activity of thiazole-containing compounds. For instance:
- Antimicrobial Studies : A study demonstrated that thiazole derivatives exhibited potent antibacterial activity against various strains of bacteria, suggesting potential applications in treating infections .
- Anti-inflammatory Research : Another investigation highlighted the anti-inflammatory properties of methoxy-substituted phenolic compounds in animal models, indicating their potential use in managing inflammatory diseases .
- Cancer Research : Compounds similar to the target compound have been evaluated for their anticancer effects, showing promise in inhibiting tumor growth through apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
